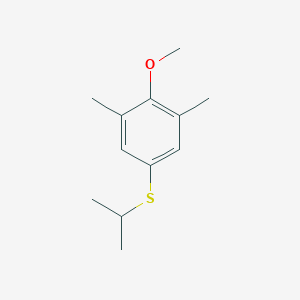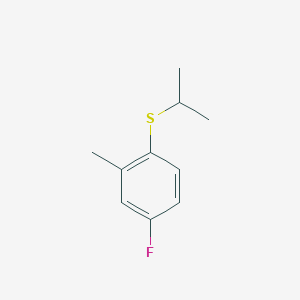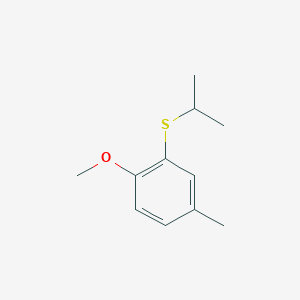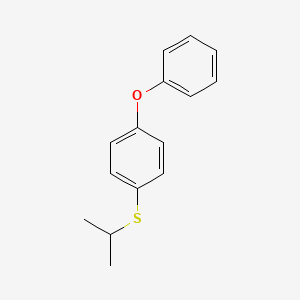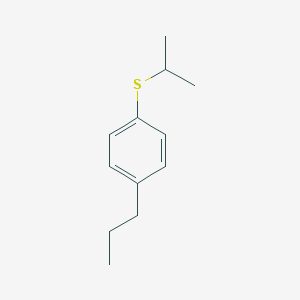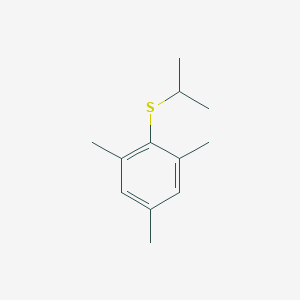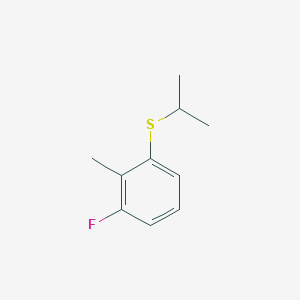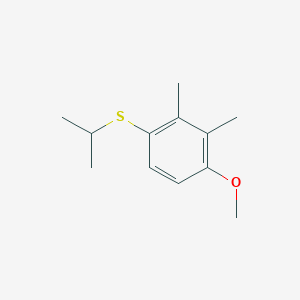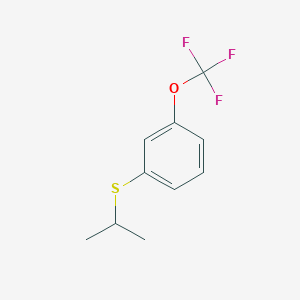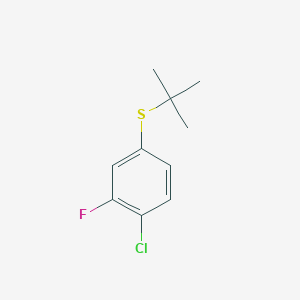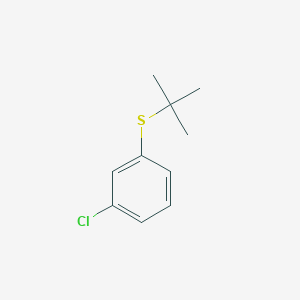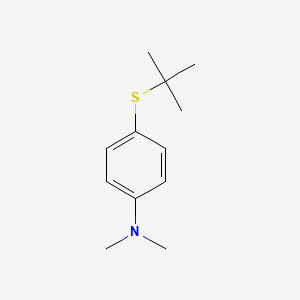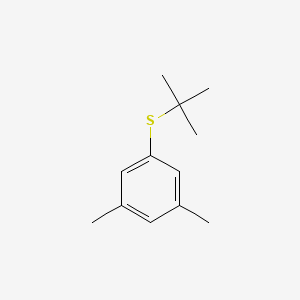
1-Tert-butylsulfanyl-3-chloro-5-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butylsulfanyl-3-chloro-5-fluorobenzene is an organic compound that features a benzene ring substituted with tert-butylsulfanyl, chloro, and fluoro groups
Preparation Methods
The synthesis of 1-tert-butylsulfanyl-3-chloro-5-fluorobenzene typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative.
Substitution Reactions:
Halogenation: The chloro and fluoro groups are introduced via halogenation reactions using reagents such as chlorine and fluorine sources under controlled conditions.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound. These conditions include precise temperature control, use of catalysts, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-Tert-butylsulfanyl-3-chloro-5-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the chloro or fluoro groups, potentially converting them to hydrogenated derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles such as amines or alkoxides.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alkoxides.
Major products formed from these reactions depend on the specific conditions and reagents used, but can include sulfoxides, sulfones, and various substituted benzene derivatives.
Scientific Research Applications
1-Tert-butylsulfanyl-3-chloro-5-fluorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-tert-butylsulfanyl-3-chloro-5-fluorobenzene exerts its effects depends on its interactions with molecular targets. The tert-butylsulfanyl group can engage in various chemical interactions, while the chloro and fluoro groups can influence the compound’s reactivity and binding affinity. These interactions can affect molecular pathways, including enzyme inhibition or activation, receptor binding, and signal transduction.
Comparison with Similar Compounds
1-Tert-butylsulfanyl-3-chloro-5-fluorobenzene can be compared with similar compounds such as:
1-Bromo-3-chloro-5-fluorobenzene: Similar in structure but with a bromo group instead of the tert-butylsulfanyl group. This compound is used in metal-catalyzed coupling reactions.
1,1-Dimethylethanesulfinyl chloride: Contains a sulfinyl chloride group instead of the tert-butylsulfanyl group. Used in the synthesis of sulfinamides and sulfonamides.
The uniqueness of this compound lies in its combination of substituents, which confer distinct chemical properties and reactivity patterns.
Properties
IUPAC Name |
1-tert-butylsulfanyl-3-chloro-5-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFS/c1-10(2,3)13-9-5-7(11)4-8(12)6-9/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQHGAOOMRSOKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CC(=CC(=C1)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)SC1=CC(=CC(=C1)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
